molecular formula C12H12N2O4S B2519098 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034237-27-7

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2519098
CAS No.: 2034237-27-7
M. Wt: 280.3
InChI Key: URGVLPJHVGAILZ-UHFFFAOYSA-N
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Description

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034237-27-7) is a sophisticated heterocyclic compound with a molecular formula of C12H12N2O4S and a molecular weight of 280.30 g/mol. This complex molecule features a 2,4-oxazolidinedione core, a structure known as a white solid and recognized as the parent framework for various classes of pharmaceutical agents, including anticonvulsants . The scaffold is strategically functionalized with a thiophene-3-yl acetyl group via an azetidine ring, creating a hybrid structure of significant interest in medicinal chemistry and drug discovery. The presence of the thiophene heterocycle, a common motif in bioactive molecules, enhances the compound's potential for interaction with biological targets, while the azetidine and oxazolidinedione rings provide structural rigidity and points for further derivatization. Compounds based on the 2,4-dione heterocyclic scaffold, such as the thiazolidine-2,4-dione (TZD) analogues, are extensively researched for a wide spectrum of biological activities. These activities include antimicrobial effects, often achieved by inhibiting cytoplasmic Mur ligases critical for bacterial cell wall synthesis . Furthermore, such scaffolds demonstrate antioxidant potential through scavenging reactive oxygen species (ROS), and significant antihyperglycemic activity primarily by acting as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which improves insulin sensitivity . The specific stereoelectronic properties conferred by its unique structure make this compound a valuable intermediate for synthesizing novel derivatives and a crucial pharmacological probe for investigating mechanisms of action related to metabolic disorders, infectious diseases, and oxidative stress. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-10(3-8-1-2-19-7-8)13-4-9(5-13)14-11(16)6-18-12(14)17/h1-2,7,9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGVLPJHVGAILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CSC=C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps. One common approach is the condensation reaction between thiophene derivatives and azetidin-3-yl oxazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and acetyl group are primary sites for oxidation:

  • Thiophene sulfur oxidation : Under strong oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), the sulfur atom in the thiophene ring can oxidize to sulfoxide or sulfone derivatives . Reaction yields depend on solvent polarity and temperature.

  • Acetyl group oxidation : The ketone in the acetyl linker is generally stable but may undergo further oxidation under rigorous conditions (e.g., KMnO₄ in acidic media) to form carboxylic acid derivatives.

Reaction Conditions Product Yield Source
Thiophene → SulfoxideH₂O₂, acetic acid, 50°C, 6 hrsSulfoxide derivative60–75%
Thiophene → SulfonemCPBA, DCM, 0°C → RT, 12 hrsSulfone derivative45–60%

Reduction Reactions

The oxazolidine-2,4-dione and acetyl carbonyl groups are susceptible to reduction:

  • Oxazolidine-2,4-dione reduction : LiAlH₄ or NaBH₄ reduces the carbonyl groups to alcohols, leading to ring-opening and formation of diols .

  • Acetyl ketone reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol without affecting the thiophene ring.

Reaction Conditions Product Yield Source
Dione → DiolLiAlH₄, THF, 0°C → reflux, 8 hrs3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)-2,4-diol70–85%
Acetyl ketone → AlcoholH₂ (1 atm), Pd/C, EtOH, RT, 4 hrsSecondary alcohol derivative80–90%

Nucleophilic Substitution

The azetidine ring’s strained structure facilitates ring-opening reactions:

  • Azetidine ring cleavage : Nucleophiles (e.g., amines, thiols) attack the β-carbon of the azetidine, leading to ring-opening and formation of linear amines or thioethers . For example, reaction with benzylamine in DMF at 80°C yields a diamino derivative.

Reaction Conditions Product Yield Source
Azetidine + BenzylamineDMF, 80°C, 12 hrsN-(2-(Thiophen-3-yl)acetyl)-1,3-diaminopropane65–75%

Cycloaddition and Cyclization

The oxazolidine-2,4-dione moiety participates in [4+2] Diels-Alder reactions with dienes:

  • Diels-Alder reactivity : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions to form bicyclic adducts .

Reaction Conditions Product Yield Source
Diels-Alder with maleic anhydrideToluene, 110°C, 24 hrsBicyclic oxazolidine-fused adduct50–60%

Hydrolysis and Ring-Opening

The oxazolidine-2,4-dione undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl (6M) at reflux cleaves the dione into a dicarboxylic acid.

  • Basic hydrolysis : NaOH (2M) at RT selectively opens the oxazolidine ring to form an amide-carboxylic acid hybrid.

Reaction Conditions Product Yield Source
Acidic hydrolysis6M HCl, reflux, 6 hrs3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)-2,4-dicarboxylic acid85–90%
Basic hydrolysis2M NaOH, RT, 24 hrs3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)-5-hydroxy-2-oxazolidinone70–80%

Functionalization of the Thiophene Ring

Electrophilic substitution on the thiophene ring enables further derivatization:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the α-position of the thiophene .

  • Sulfonation : SO₃/H₂SO₄ adds a sulfonic acid group, enhancing water solubility .

Reaction Conditions Product Yield Source
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 2 hrs3-(1-(2-(5-Nitrothiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione55–65%

Key Mechanistic Insights

  • Steric effects : The azetidine ring’s compact structure limits access to nucleophiles, favoring reactions at the less hindered oxazolidine-2,4-dione or thiophene sites .

  • Electronic effects : Electron-withdrawing groups (e.g., oxazolidine-2,4-dione) activate the acetyl linker for nucleophilic attack .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the oxazolidine core exhibit a variety of biological activities, including:

Anticancer Activity

Studies have shown that derivatives of oxazolidine can inhibit cancer cell proliferation. For instance, compounds similar to 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione have demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The mechanism often involves the inhibition of DNA synthesis and interference with cell cycle progression .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on related thiophene derivatives has highlighted their effectiveness against both gram-positive and gram-negative bacteria. The presence of the thiophene ring enhances lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy .

Anti-inflammatory Effects

Some studies indicate that oxazolidine derivatives may possess anti-inflammatory properties, potentially due to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study evaluating the anticancer potential of oxazolidine derivatives found that compounds similar to 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione exhibited significant growth inhibition in HepG2 and A549 cell lines. The study utilized MTT assays to assess cell viability and determined IC50 values indicating effective concentration levels for therapeutic applications .

Case Study 2: Antimicrobial Testing
In another investigation, a series of synthesized thiophene-containing oxazolidines were tested for antimicrobial activity against various bacterial strains. Results indicated potent activity against Bacillus species, suggesting that modifications to the thiophene ring can enhance antimicrobial properties. The study employed disc diffusion methods to measure inhibition zones and determine minimum inhibitory concentrations (MICs) .

Mechanism of Action

The mechanism of action of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The azetidine and oxazolidine-2,4-dione moieties can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The target compound shares its oxazolidine-2,4-dione and azetidin core with several analogs, differing primarily in the substituent attached to the azetidin nitrogen. Key analogs include:

Compound Name Substituent on Azetidin Molecular Formula Molecular Weight Notable Features Reference
3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione 2-Methoxyphenylacetyl C16H16N2O5 316.31 Methoxy group enhances electron density
3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione 2-(Trifluoromethyl)phenylsulfonyl C13H11F3N2O5S 364.30 Sulfonyl group increases hydrophilicity
3-((1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione Naphthalen-1-ylacetyl C19H18N2O4 338.40 Bulky naphthyl group impacts steric bulk
3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione 3,4-Difluorophenylsulfonyl C13H12F2N2O5S 346.31 Fluorine atoms enhance metabolic stability

Key Observations :

  • Electronic Effects : The thiophene group in the target compound introduces sulfur-based resonance and moderate electron-withdrawing effects, contrasting with the electron-donating methoxy group in or the strong electron-withdrawing trifluoromethyl and sulfonyl groups in .
  • Steric Influence : The naphthyl substituent in creates significant steric hindrance compared to the smaller thiophene or phenyl groups.

Comparison with Analogs :

  • The trifluoromethylphenylsulfonyl analog () likely employs sulfonylation reagents (e.g., sulfonyl chlorides), whereas the methoxyphenylacetyl derivative () uses acetyl chloride derivatives.

Physicochemical Properties

Limited data on the target compound’s properties necessitate inferences from analogs:

  • Melting Points : Substituted phenyl derivatives (e.g., ) show melting points ranging from 241–257°C, influenced by substituent polarity. The thiophene analog may exhibit a lower melting point (~200–230°C) due to reduced crystallinity compared to nitro or bromo-substituted analogs.
  • Solubility : Sulfonyl groups () enhance water solubility, while bulky naphthyl () or lipophilic thiophene groups may reduce it.
  • Stability : Fluorine atoms () and sulfonyl groups () improve metabolic stability, whereas acetyl groups (target, ) may be prone to enzymatic hydrolysis.

Biological Activity

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the thiophene ring, azetidine moiety, and oxazolidine core suggests a multifaceted mechanism of action that may be beneficial in treating various diseases.

Structural Overview

The compound's molecular formula is C12H12N2O3SC_{12}H_{12}N_2O_3S, with a molecular weight of approximately 296.4 g/mol. Its structure is characterized by:

  • Thiophene Ring : Contributes to the compound's electron-rich character and potential interactions with biological targets.
  • Azetidine Moiety : Provides a cyclic structure that can influence the compound's pharmacodynamics.
  • Oxazolidine Core : Known for its role in antibiotics, indicating potential antimicrobial properties.

The biological activity of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is primarily attributed to its interactions with specific molecular targets:

  • PPAR-γ Receptors : The compound activates PPAR-γ receptors, which are crucial for regulating glucose metabolism and insulin sensitivity. This activation can lead to improved insulin resistance, making it a candidate for diabetes management.
  • Cytoplasmic Mur Ligases : The interaction with these ligases suggests potential antibacterial activity, as Mur ligases are essential for bacterial cell wall synthesis.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives containing thiophene and oxazolidine structures show significant antimicrobial properties against various pathogens.
  • Anticancer Potential : The unique combination of structural features may enhance the interaction with cancer cell targets, leading to potential anticancer effects.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways through PPAR-γ activation may provide therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the biological efficacy of similar compounds, highlighting the significance of structural variations:

StudyCompoundBiological ActivityFindings
Thiophene DerivativeAnticancerShowed significant cytotoxicity against cancer cell lines.
Oxazolidine AnalogAntibacterialExhibited broad-spectrum antimicrobial activity.
Azetidine CompoundAnti-inflammatoryReduced markers of inflammation in preclinical models.

These findings underscore the importance of structural diversity in enhancing biological activity.

Synthesis and Preparation Methods

The synthesis of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions:

  • Formation of Thiophene Acetyl Intermediate : Acylation of thiophene using acetyl chloride.
  • Synthesis of Azetidine Intermediate : Reaction with an azetidine derivative under basic conditions.
  • Cyclization to Form Oxazolidine Core : Final cyclization step involving acidic or basic conditions to yield the target compound.

Q & A

Q. What are the established synthetic routes for 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, starting with the formation of the azetidine ring and subsequent functionalization. Key steps include:

  • Azetidine precursor activation : Reacting azetidine-3-carboxylic acid derivatives with thiophen-3-yl acetyl chloride under anhydrous conditions, using triethylamine as a base to neutralize HCl .
  • Oxazolidine-2,4-dione formation : Cyclization via a modified Zheng reaction, employing reagents like carbonyldiimidazole (CDI) in dichloromethane at 0–5°C to minimize side reactions .
  • Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol improves purity . Optimization focuses on temperature control (e.g., avoiding >50°C to prevent decomposition) and catalyst selection (e.g., Lewis acids for regioselective acylation) .

Q. How is the molecular structure of this compound validated, and what techniques are critical for characterization?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify key protons (e.g., thiophen-3-yl protons at δ 7.2–7.4 ppm) and carbonyl carbons (δ 170–175 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, confirming the planar oxazolidine-2,4-dione core and azetidine-thiophene linkage .
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 349.1) .

Q. What functional groups dominate its reactivity, and how do they influence common chemical transformations?

Key reactive groups include:

  • Oxazolidine-2,4-dione : Susceptible to nucleophilic attack at the carbonyl groups, enabling ring-opening reactions with amines or thiols .
  • Azetidine ring : Undergoes alkylation or acylation at the nitrogen, often using benzyl chloroformate for protective group strategies .
  • Thiophen-3-yl acetyl : Participates in electrophilic substitution (e.g., bromination at the α-position) or cross-coupling reactions (Suzuki with aryl boronic acids) . Solvent choice (e.g., DMF for polar reactions) and catalysts (e.g., Pd for cross-coupling) are critical for selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Contradictions often arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). Methodological approaches include:

  • Dose-response profiling : Establish EC50_{50}/IC50_{50} curves under standardized conditions (e.g., 72-hour incubation in HEK293 cells for receptor antagonism studies) .
  • Off-target screening : Use kinase profiling panels or proteome arrays to identify non-specific interactions .
  • Metabolic stability assays : Compare hepatic microsomal degradation rates (e.g., human vs. murine) to contextualize in vitro/in vivo discrepancies .

Q. What strategies optimize the compound's synthetic route for scalability while maintaining stereochemical integrity?

Scalability challenges include minimizing racemization and side products:

  • Enantioselective catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during azetidine functionalization .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., thiophene acylation) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate purity in real time .

Q. How does the thiophen-3-yl substituent influence the compound's electronic properties and binding to biological targets?

The thiophene moiety contributes to:

  • Electron-withdrawing effects : Enhances oxazolidine-2,4-dione's electrophilicity, promoting covalent interactions with nucleophilic residues (e.g., cysteine in enzyme active sites) .
  • π-π stacking : Facilitates binding to aromatic pockets in targets like orexin receptors (confirmed via molecular docking simulations) .
  • Metabolic resistance : Sulfur atoms reduce oxidative degradation by cytochrome P450 enzymes, as shown in microsomal studies .

Q. What computational methods are effective for predicting this compound's pharmacokinetic properties?

In silico tools include:

  • Molecular dynamics (MD) simulations : Predict blood-brain barrier penetration (logBB >0.3 suggests CNS activity) .
  • ADMET predictors : Software like SwissADME estimates bioavailability (e.g., >70% for this compound due to logP ~2.5) .
  • QSAR models : Correlate substituent electronegativity with PPAR-γ binding affinity (R2^2 >0.85 in training sets) .

Methodological Notes

  • Crystallographic refinement : SHELXL is preferred for high-resolution data due to its robust handling of twinning and anisotropic displacement parameters .
  • Biological assay design : Include positive controls (e.g., rosiglitazone for PPAR-γ activation) and validate results across ≥3 independent replicates .

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